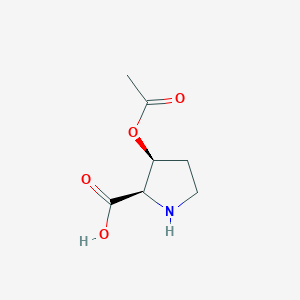
1-(5-chloro-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazole ring and an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with hydrazines. The reaction typically proceeds under reflux conditions in the presence of a solvent such as chloroform and a catalyst like thionyl chloride . Another method involves the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1H-pyrazoles using bases like sodium hydroxide in ethanol or potassium tert-butoxide in pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent at the 5-position can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(5-Chloro-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-chloro-1H-pyrazol-3-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects . The chloro substituent and ethanone group contribute to the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but with a vinyl group instead of an ethanone group.
3-Alkenyl-5-chloro-1H-pyrazoles: These compounds have alkenyl substituents at the 3-position.
1-(1H-Pyrazol-3-yl)ethanone: Lacks the chloro substituent at the 5-position.
Uniqueness: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone is unique due to the presence of both a chloro substituent and an ethanone group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in pharmaceutical research.
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
1-(5-chloro-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2O/c1-3(9)4-2-5(6)8-7-4/h2H,1H3,(H,7,8) |
InChI Key |
LQBQIPOSTLZPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)

![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)

![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)

![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)

